N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethoxybenzohydrazide
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability. It may also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-30-18-9-5-15(11-19(18)31-2)21(28)24-25-22(29)16-6-10-20(27)26(13-16)12-14-3-7-17(23)8-4-14/h3-11,13H,12H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQWTTAJTSADER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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